molecular formula C8H5N3O2 B15097069 Pyrido[2,3-d]pyrimidine-6-carboxylic acid

Pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B15097069
M. Wt: 175.14 g/mol
InChI Key: XVRCWGVHAICWOW-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another approach involves the oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones, followed by annulation with amidines .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yields and purity. These methods may involve the use of trifluoroacetic acid and dichloromethane as solvents, with reaction conditions optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Pyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. It acts by binding to the active site of these enzymes, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways, leading to the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific ring structure and the diverse range of biological activities it exhibits. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H5N3O2

Molecular Weight

175.14 g/mol

IUPAC Name

pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H5N3O2/c12-8(13)6-1-5-2-9-4-11-7(5)10-3-6/h1-4H,(H,12,13)

InChI Key

XVRCWGVHAICWOW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=NC=C1C(=O)O

Origin of Product

United States

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